molecular formula C23H27N3S B14245924 N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine CAS No. 365429-27-2

N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine

Cat. No.: B14245924
CAS No.: 365429-27-2
M. Wt: 377.5 g/mol
InChI Key: CEZHHCMJXNVGAJ-UHFFFAOYSA-N
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Description

N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of cyclopentylmethyl, ethyl, methylphenyl, thiazolyl, and pyridylamine groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridylamine group. The cyclopentylmethyl and ethyl groups are then added through alkylation reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Quality control measures, including spectroscopy and chromatography, are employed to monitor the reaction progress and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-N-(2-methylphenyl)acetamide
  • N-Cyclopentyl-2-(4-methoxyphenyl)-acetamide
  • N-Cycloheptyl-2-phenyl-acetamide

Uniqueness

N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

365429-27-2

Molecular Formula

C23H27N3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C23H27N3S/c1-3-21-26-22(18-10-6-7-16(2)13-18)23(27-21)19-11-12-24-20(14-19)25-15-17-8-4-5-9-17/h6-7,10-14,17H,3-5,8-9,15H2,1-2H3,(H,24,25)

InChI Key

CEZHHCMJXNVGAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NCC3CCCC3)C4=CC=CC(=C4)C

Origin of Product

United States

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